molecular formula C9H18ClNO B2568801 (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride CAS No. 2247104-20-5

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride

Cat. No.: B2568801
CAS No.: 2247104-20-5
M. Wt: 191.7
InChI Key: JYGPACLISYYCBT-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. This compound is known for its unique bicyclic structure, which includes an oxabicyclo[2.2.2]octane ring system. The presence of a methyl group and a methanamine group attached to this ring system makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Oxabicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile. For instance, cyclohexadiene can react with an appropriate aldehyde to form the oxabicyclo[2.2.2]octane ring.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions. This step often involves the use of methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with ammonia or an amine under suitable conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine or even further to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines or methyl derivatives.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It serves as a model compound for understanding the interaction of similar structures with biological targets.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The bicyclic structure is of interest in the design of new drugs, particularly those targeting the central nervous system.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine;hydrochloride
  • (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol

Uniqueness

Compared to similar compounds, (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride is unique due to the specific positioning of the methyl and methanamine groups on the oxabicyclo[2.2.2]octane ring. This unique arrangement influences its reactivity and interaction with biological targets, making it distinct in its applications and effects.

Properties

IUPAC Name

(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8-2-4-9(6-10,5-3-8)11-7-8;/h2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGPACLISYYCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(OC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247104-20-5
Record name 1-{4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride
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